BenchChemオンラインストアへようこそ!

Cholest-4-ene-3?,5?-diol

Pharmaceutical impurity reference standard ANDA regulatory submission Cholesterol drug substance QC

Cholest-4-ene-3β,5α-diol (also indexed as 5α-cholest-6-ene-3β,5-diol and 6-Cholesten-3β,5α-diol) is a C27 sterol diol of the oxysterol class, formally a cholesterol autoxidation product characterized by a Δ4 double bond and hydroxyl groups at the 3β and 5α positions. It is catalogued as a research chemical and pharmaceutical impurity reference standard, with typical sourcing through custom synthesis programs.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 34310-88-8
Cat. No. B8821172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-4-ene-3?,5?-diol
CAS34310-88-8
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H46O2/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27(29)17-20(28)11-15-26(27,5)24(21)13-14-25(22,23)4/h12,16,18-24,28-29H,6-11,13-15,17H2,1-5H3/t19-,20+,21+,22-,23+,24+,25-,26-,27-/m1/s1
InChIKeyWRBSCTNPEQEAPI-POBUXQGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholest-4-ene-3β,5α-diol (CAS 34310-88-8): Scientific Sourcing Guide and Differentiated Evidence Report


Cholest-4-ene-3β,5α-diol (also indexed as 5α-cholest-6-ene-3β,5-diol and 6-Cholesten-3β,5α-diol) is a C27 sterol diol of the oxysterol class, formally a cholesterol autoxidation product characterized by a Δ4 double bond and hydroxyl groups at the 3β and 5α positions . It is catalogued as a research chemical and pharmaceutical impurity reference standard, with typical sourcing through custom synthesis programs . Its physicochemical and stereochemical identity differs fundamentally from the more commonly encountered 7-hydroxycholesterol and 7-ketocholesterol species, placing it in a distinct analytical and functional category within oxysterol research.

Why Generic Oxysterol Substitution Is Not Valid for Cholest-4-ene-3β,5α-diol in Regulated Analytical Workflows


Cholest-4-ene-3β,5α-diol is explicitly designated as Cholesterol Impurity 13 (also referred to as Cholesterol EP Impurity-related) by multiple certified reference material producers, and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA), method validation (AMV), and quality control (QC) during cholesterol commercial production [1]. Closely related oxysterols such as cholest-5-ene-3β,7α-diol, 7-ketocholesterol, or 25-hydroxycholesterol, while biologically relevant, are not recognized as cholesterol impurities in pharmacopoeia monographs and are not accompanied by the requisite regulatory documentation, making them analytically and regulatorily non-substitutable for impurity-specific workflows.

Cholest-4-ene-3β,5α-diol: Quantifiable Differentiation Evidence Against Closest Oxysterol Analogs


Binary Regulatory Designation as Cholesterol Impurity 13 vs. Unlisted Oxysterol Analogs

Cholest-4-ene-3β,5α-diol is listed as Cholesterol Impurity 13 in vendor-certified impurity panels specifically designed for ANDA method development, AMV, and QC of cholesterol active pharmaceutical ingredients [1]. In contrast, biologically abundant oxysterols such as 7-ketocholesterol (CAS 566-28-9) and cholest-5-ene-3β,7α-diol (CAS 566-27-8) are not designated as cholesterol impurities in any regulatory or vendor-certified impurity panel . This binary designation (listed vs. unlisted) constitutes a qualitative yet definitive procurement discriminator for pharmaceutical development workflows.

Pharmaceutical impurity reference standard ANDA regulatory submission Cholesterol drug substance QC

Singlet Oxygen-Specific Cholesterol Oxidation Product vs. Free Radical Pathway Products (7-Ketocholesterol, 7-Hydroxycholesterol)

Photochemical studies using merocyanine 540 demonstrate that 5α-cholest-6-ene-3β,5-diol is uniquely produced via singlet oxygen (Type II) oxidation of cholesterol, confirmed by azide inhibition and D₂O stimulation [1]. In contrast, 7-ketocholesterol and 7-hydroxycholesterol are predominantly formed via free radical-mediated (Type I) autoxidation [1]. Furthermore, metabolic studies in Salmonella typhimurium show that 5α-cholest-6-ene-3β,5-diol is not interconverted with cholest-5-ene-3β,7α-diol nor transformed to the 7-ketone, confirming irreversible pathway segregation [2].

Cholesterol autoxidation Singlet oxygen marker Free radical biology Atherosclerosis research

In Vivo Normolipidemic Inactivity vs. Potent Hypocholesterolemic Action of 25-Hydroxycholesterol

Oral administration of cholest-4-ene-3β,5α-diol at 75 mg/kg body weight per day in normolipidemic NZW rabbits resulted in no significant decrease in serum total cholesterol, classified as 'not significantly active' . In contrast, 25-hydroxycholesterol is a well-established suppressor of HMG-CoA reductase and cholesterol biosynthesis in vivo, acting as a potent regulator of hepatic cholesterol homeostasis . This dramatic difference in in vivo cholesterol-lowering activity (inactive vs. potent) highlights that cholest-4-ene-3β,5α-diol is functionally distinct from regulatory oxysterols.

Hypocholesterolemic activity HMG-CoA reductase regulation Oxysterol pharmacology In vivo bioassay

Custom Synthesis Requirement vs. Off-the-Shelf Availability of Common Oxysterols

Cholest-4-ene-3β,5α-diol is listed as requiring custom synthesis by major reference standard suppliers (e.g., Toronto Research Chemicals), with variable lead times and pricing determined on a quote basis . In contrast, common oxysterol analogs such as 7-ketocholesterol, 7α-hydroxycholesterol, and 25-hydroxycholesterol are widely available as off-the-shelf catalog items from multiple suppliers with published prices and standard delivery timelines . This procurement difference necessitates advance planning and budget allocation for projects requiring this specific compound.

Specialty chemical procurement Custom synthesis Research chemical sourcing Lead time management

Distinctive Stereochemistry (3β,5α-Diol at Δ4) vs. 3β,7α-Diol or 3β,4β-Diol Configurations

Cholest-4-ene-3β,5α-diol possesses a unique IUPAC stereochemical descriptor (3β,5α-dihydroxy-Δ4 configuration; InChIKey: WRBSCTNPEQEAPI-POBUXQGNSA-N) that distinguishes it from all other cholesterol oxidation products . The closest structural isomer, cholest-5-ene-3β,4β-diol (4β-hydroxycholesterol), carries hydroxyl groups at the 3β and 4β positions with a Δ5 double bond (InChIKey distinct), while cholest-5-ene-3β,7α-diol features hydroxylation at the 3β and 7α positions . These stereochemical and positional differences result in distinct chromatographic retention and mass spectrometric fragmentation patterns, enabling unambiguous identification in complex biological matrices.

Oxysterol stereochemistry Cholestane backbone configuration Structure-activity relationship Cholesterol oxidation isomerism

Cholest-4-ene-3β,5α-diol: Best-Fit Research and Industrial Application Scenarios Driven by Differentiated Evidence


ANDA and DMF Regulatory Filing Support for Cholesterol Pharmaceutical Products

QC analysts and CMC regulatory scientists procure Cholest-4-ene-3β,5α-diol as the designated Cholesterol Impurity 13 reference standard for HPLC/GC method validation, peak identification, and impurity quantification in cholesterol drug substance batches, where regulatory authorities (US-FDA, EMA) require impurity-specific characterization data [1]. This is a non-negotiable requirement that generic oxysterols cannot fulfill.

Singlet Oxygen-Mediated Lipid Peroxidation Research in Atherosclerosis and Photodynamic Therapy

Free radical biologists and pathologists utilize this compound as a pathway-specific marker for singlet oxygen-mediated cholesterol oxidation in LDL oxidation assays, atherosclerotic plaque analysis, and photodynamic therapy mechanism studies, exploiting the irreversible segregation from free radical-derived products such as 7-ketocholesterol [2]. Its use enables unambiguous pathway attribution.

Oxysterol Bioactivity Screening with a Matched Structural Negative Control

Pharmacologists evaluating the hypocholesterolemic or LXR-modulating activity of novel oxysterol analogs employ Cholest-4-ene-3β,5α-diol as a biologically inactive, structurally matched negative control, given its demonstrated lack of in vivo serum cholesterol-lowering activity at 75 mg/kg in rabbits . This ensures that observed effects are attributed to specific structural features rather than general sterol backbone interactions.

Customized Reference Standard Procurement for Academic Lipidomics Core Facilities

Core facility directors and laboratory managers planning targeted lipidomics studies initiate early procurement of this compound's custom synthesis batches to ensure availability for method development, calibration curve generation, and long-term QC monitoring of cholesterol oxidation product panels, managing the 4–12 week lead time inherent in custom synthesis programs .

Quote Request

Request a Quote for Cholest-4-ene-3?,5?-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.